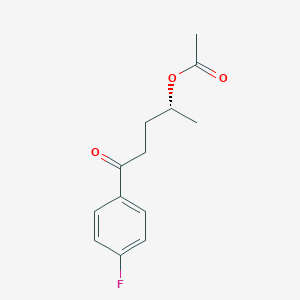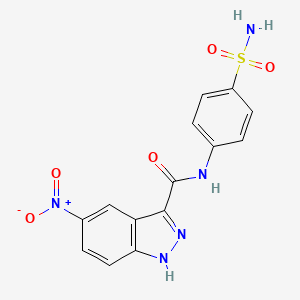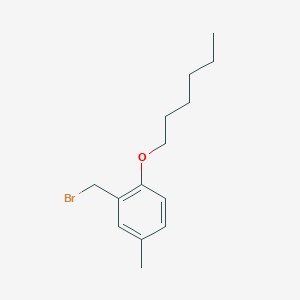
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- is a chemical compound that belongs to the class of organic compounds known as ketones. It features a pentanone backbone with an acetyloxy group and a fluorophenyl group attached to it. The (4R)- designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- typically involves the following steps:
Formation of the Ketone Backbone: This can be achieved through various methods such as the oxidation of secondary alcohols or the Friedel-Crafts acylation of alkanes.
Introduction of the Acetyloxy Group: This step often involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones and esters.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 4-(hydroxy)-1-(4-fluorophenyl)-: Similar structure but with a hydroxyl group instead of an acetyloxy group.
1-Pentanone, 4-(acetyloxy)-1-(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
820247-80-1 |
|---|---|
Molecular Formula |
C13H15FO3 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
[(2R)-5-(4-fluorophenyl)-5-oxopentan-2-yl] acetate |
InChI |
InChI=1S/C13H15FO3/c1-9(17-10(2)15)3-8-13(16)11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1 |
InChI Key |
BMKGXRQWYOVCKE-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C1=CC=C(C=C1)F)OC(=O)C |
Canonical SMILES |
CC(CCC(=O)C1=CC=C(C=C1)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)

![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)

![(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12533875.png)



